molecular formula C21H17ClN4O2 B2811006 N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261009-70-4

N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2811006
CAS No.: 1261009-70-4
M. Wt: 392.84
InChI Key: QIYVMIKHTYJXEE-UHFFFAOYSA-N
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Description

The compound N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide features a complex heterocyclic scaffold. Its structure includes:

  • A 1,2,4-oxadiazole ring substituted at position 3 with a 4-methylphenyl group.
  • A pyrrole ring linked to the oxadiazole via position 2.
  • An acetamide bridge connecting the pyrrole to a 4-chlorophenyl group.

The 4-chlorophenyl group may enhance lipophilicity and influence target binding, while the methylphenyl substituent could modulate electronic effects on the oxadiazole ring.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-14-4-6-15(7-5-14)20-24-21(28-25-20)18-3-2-12-26(18)13-19(27)23-17-10-8-16(22)9-11-17/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYVMIKHTYJXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile employed .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Analogs Identified in Literature

The following analogs share structural motifs with the target compound, differing in substituents or core heterocycles:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Substituents Reference ID
Target Compound 4-methylphenyl-oxadiazole, pyrrole, 4-chlorophenyl-acetamide ~434.87* 4-CH₃-C₆H₄, 4-Cl-C₆H₄ -
N-(4-isopropylphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl}acetamide Dihydropyridinone core, 4-isopropylphenyl, 4-chlorophenyl ~521.97 4-C₃H₇-C₆H₄, 4-Cl-C₆H₄
N-(2-chlorobenzyl)-2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}acetamide Pyrazole core, 4-methoxyphenyl, 2-chlorobenzyl, methylsulfanyl ~513.04 4-OCH₃-C₆H₄, SCH₃, 2-Cl-C₆H₄CH₂
N-(4-chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 3-chlorophenyl-oxadiazole, 4-Cl-2-F-C₆H₃, pyrrole ~456.28 3-Cl-C₆H₄, 4-Cl-2-F-C₆H₃
N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole core, 4-Cl-C₆H₄, 4-OCH₃-C₆H₄, sulfanyl, 4-Br-2-CH₃-C₆H₃ ~574.82 Br, SCH₂, 4-OCH₃-C₆H₄

*Calculated based on analogous structures.

Comparative Analysis

A. Core Heterocycles
  • Target Compound vs. : The target uses a pyrrole ring, while the analog in employs a dihydropyridinone core.
  • Target vs. : The pyrazole in introduces a methylsulfanyl group, which could increase hydrophobicity or act as a hydrogen-bond acceptor, unlike the target’s simpler pyrrole.
B. Substituent Effects
  • Chlorophenyl Positioning : The target’s 4-chlorophenyl group is para-substituted, favoring planar interactions with targets. In contrast, uses a 3-chlorophenyl on the oxadiazole, which may sterically hinder binding compared to the target’s 4-methylphenyl.
  • Methyl vs. Methoxy/Isopropyl : The target’s 4-methylphenyl group balances lipophilicity and steric bulk, whereas ’s isopropylphenyl may reduce solubility, and ’s 4-methoxyphenyl could enhance polarity via the ether oxygen.
C. Acetamide Linker

All analogs retain the acetamide bridge, suggesting its critical role in maintaining conformational flexibility or serving as a hydrogen-bond donor/acceptor. Modifications here (e.g., sulfanyl in ) alter electronic profiles and steric demands.

Implications for Drug Design

  • Target Compound Advantages :
    • The 4-methylphenyl group on the oxadiazole may improve metabolic stability over bulkier substituents (e.g., isopropyl in ).
    • The pyrrole-oxadiazole combination offers a compact, planar structure for target engagement, contrasting with bulkier triazoles in .
  • Limitations :
    • Lack of polar groups (e.g., methoxy in ) may reduce aqueous solubility.
    • Fluorine substitution (as in ) could enhance bioavailability but is absent here.

Tools for Structural Analysis

  • SHELX : Critical for crystallographic refinement, enabling precise determination of the target’s conformation and intermolecular interactions.
  • Multiwfn : Useful for analyzing electron density distributions, polarizability, and hydrogen-bonding networks, aiding in rational modifications.

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